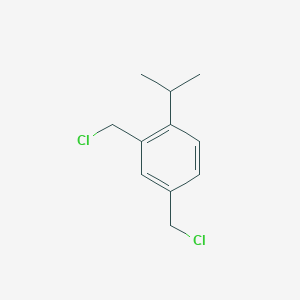![molecular formula C10H13N3 B14586564 (2R,3S)-2,3-Dimethyl-1-[(E)-phenyldiazenyl]aziridine CAS No. 61268-03-9](/img/structure/B14586564.png)
(2R,3S)-2,3-Dimethyl-1-[(E)-phenyldiazenyl]aziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S)-2,3-Dimethyl-1-[(E)-phenyldiazenyl]aziridine is a complex organic compound characterized by its unique aziridine ring structure. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. The presence of the phenyldiazenyl group adds further complexity and potential for diverse chemical reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2,3-Dimethyl-1-[(E)-phenyldiazenyl]aziridine typically involves the reaction of appropriate aziridine precursors with diazonium salts. One common method includes the reaction of 2,3-dimethylaziridine with a diazonium salt derived from aniline under controlled temperature and pH conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3S)-2,3-Dimethyl-1-[(E)-phenyldiazenyl]aziridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Nucleophilic substitution reactions are common due to the presence of the aziridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can react with the aziridine ring under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aziridine oxides, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
(2R,3S)-2,3-Dimethyl-1-[(E)-phenyldiazenyl]aziridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2R,3S)-2,3-Dimethyl-1-[(E)-phenyldiazenyl]aziridine involves its interaction with molecular targets such as enzymes or receptors. The aziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The phenyldiazenyl group may also contribute to the compound’s bioactivity by participating in electron transfer reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aziridine: The parent compound with a simpler structure.
N-Phenylaziridine: Similar structure but lacks the dimethyl groups.
Diaziridine: Contains two nitrogen atoms in the ring.
Uniqueness
(2R,3S)-2,3-Dimethyl-1-[(E)-phenyldiazenyl]aziridine is unique due to the combination of the aziridine ring with the phenyldiazenyl group, which imparts distinct chemical reactivity and potential bioactivity. The stereochemistry (2R,3S) further adds to its uniqueness, influencing its interactions with other molecules.
Propriétés
Numéro CAS |
61268-03-9 |
|---|---|
Formule moléculaire |
C10H13N3 |
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
[(2R,3S)-2,3-dimethylaziridin-1-yl]-phenyldiazene |
InChI |
InChI=1S/C10H13N3/c1-8-9(2)13(8)12-11-10-6-4-3-5-7-10/h3-9H,1-2H3/t8-,9+,13? |
Clé InChI |
LOHRJHDQPYBUNV-PHXKMMTBSA-N |
SMILES isomérique |
C[C@@H]1[C@@H](N1N=NC2=CC=CC=C2)C |
SMILES canonique |
CC1C(N1N=NC2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


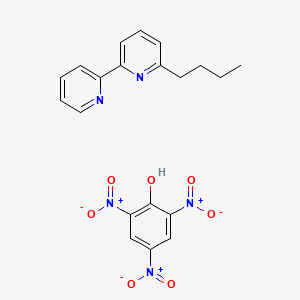
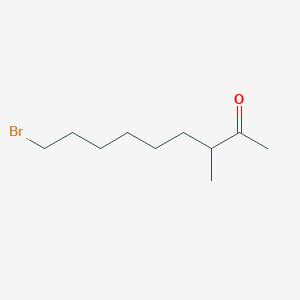
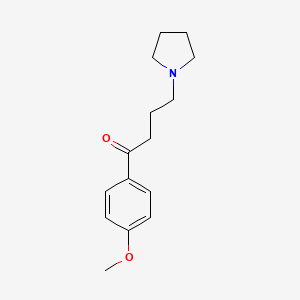
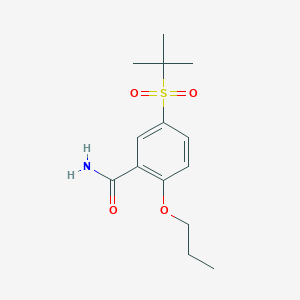
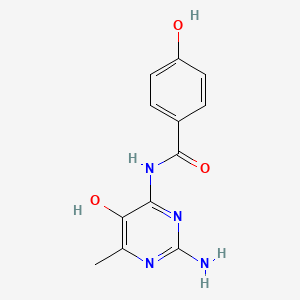
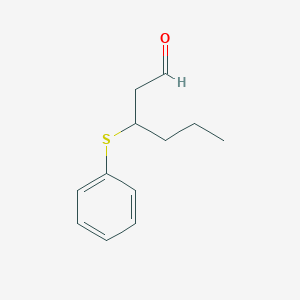
![Azulene, 4,6,8-trimethyl-1,3-bis[(phenylethynyl)thio]-](/img/structure/B14586542.png)

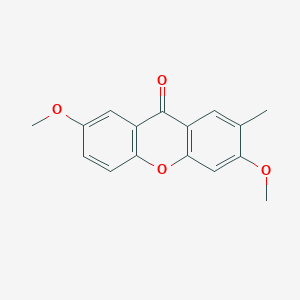
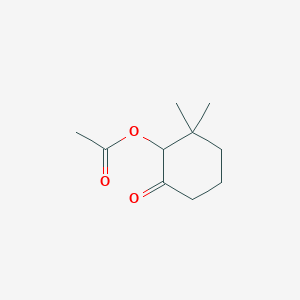

![3-[1-(Diphenylhydrazinylidene)ethyl]oxolan-2-one](/img/structure/B14586575.png)

